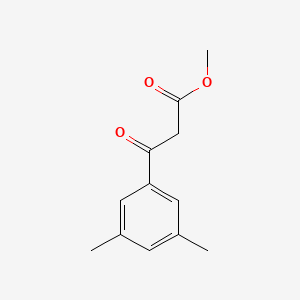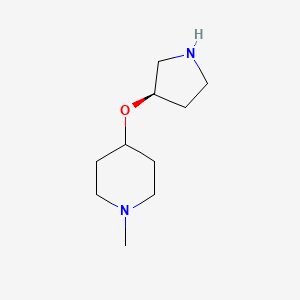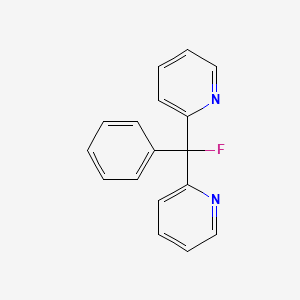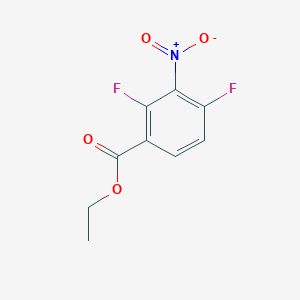![molecular formula C18H18N4O B12830415 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)
1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. Specific details on the synthetic routes and reaction conditions are often found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, suggesting that it may be synthesized primarily for research purposes rather than large-scale industrial applications. The production process would likely involve similar steps to those used in laboratory synthesis but scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: While not widely used industrially, it could have applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine and isoquinoline derivatives, such as:
- 6-(p-tolyl)phenanthridines
- 5,10-di(p-tolyl)diazapyrenes
Uniqueness
1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H18N4O |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-amino-5-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6-one |
InChI |
InChI=1S/C18H18N4O/c1-11-6-8-12(9-7-11)22-17-15(16(19)20-10-21-17)13-4-2-3-5-14(13)18(22)23/h6-10H,2-5H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
CPLLYMBXGFKPGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C4=C(C2=O)CCCC4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
![5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
![Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate](/img/structure/B12830366.png)

![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)




![5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12830416.png)
